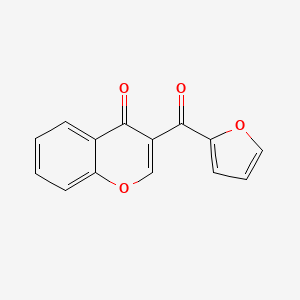![molecular formula C13H12FN3O2 B5673087 3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5673087.png)
3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one" pertains to a class of compounds that have attracted interest due to their diverse biological activities and potential applications in medicinal chemistry. This class includes pyrazole and oxazolidinone derivatives known for their antibacterial and antifungal properties.
Synthesis Analysis
Synthesis of related compounds often involves catalyzed reactions under reflux conditions, utilizing precursors such as aryl isocyanate and substituted 2-phenoxyacetohydrazide to create pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo et al., 2020). This method demonstrates the versatility in synthesizing complex molecules through tandem aza-Wittig and annulation reactions.
Molecular Structure Analysis
Structural characterization often involves crystallization and single-crystal diffraction studies. For instance, compounds with fluorophenyl groups have been shown to exhibit planarity with certain groups oriented perpendicular to the core molecule, indicating the significance of molecular geometry in determining physical and chemical properties (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and oxazolidinone derivatives can lead to the formation of various biologically active molecules. For example, the synthesis of triazolo-thiadiazoles has been explored for their antioxidant and anticancer activities, highlighting the chemical versatility and potential therapeutic benefits of these compounds (Sunil et al., 2010).
properties
IUPAC Name |
3-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-11-3-1-2-4-12(11)17-9-10(7-15-17)8-16-5-6-19-13(16)18/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRWNCVNAVGLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)
![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)
![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)
![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)

![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)

![(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5673092.png)

![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)